molecular formula C23H30O3 B1589120 4'-Decyloxybiphenyl-4-carboxylic Acid CAS No. 69367-32-4

4'-Decyloxybiphenyl-4-carboxylic Acid

Cat. No. B1589120
CAS RN: 69367-32-4
M. Wt: 354.5 g/mol
InChI Key: HQVTYOXUVQQMLD-UHFFFAOYSA-N
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Description

4’-Decyloxybiphenyl-4-carboxylic Acid is a chemical compound with the molecular formula C23H30O3 and a molecular weight of 354.49 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 4’-Decyloxybiphenyl-4-carboxylic Acid consists of 23 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

4’-Decyloxybiphenyl-4-carboxylic Acid is a solid at 20 degrees Celsius . It has a molecular weight of 354.49 .

Scientific Research Applications

  • Summary of the Application : This research involves the synthesis of new copolyesters of poly(ethylene terephthalate) and 4’-hydroxybiphenyl-4-carboxylic acid . These copolymers were synthesized by transesterification in the melt of polyethylene terephthalate with 4’‑acetoxybiphenyl-4-carboxylic acid .
  • Methods of Application or Experimental Procedures : The chemical composition and compositional homogeneity of the copolyesters were determined by FTIR and 1H NMR spectroscopy . The effect of the composition on the melting and glass transition temperatures of the copolyesters and their thermal stability was analyzed by DSC and TGA . The intrinsic viscosity and Huggins constants were determined by viscosimetry of diluted solutions of the copolyesters in dichloroacetic acid .
  • Results or Outcomes : The data obtained suggest the absence of block sequences in macromolecules . The copolyesters showed changes in melting and glass transition temperatures, and thermal stability, depending on their composition .
  • Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Polymers : In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc . They can be used in the synthesis of synthetic or natural polymers .
  • Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Polymers : In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc . They can be used in the synthesis of synthetic or natural polymers .

properties

IUPAC Name

4-(4-decoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-2-3-4-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25/h10-17H,2-9,18H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVTYOXUVQQMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466345
Record name 4'-Decyloxybiphenyl-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Decyloxybiphenyl-4-carboxylic Acid

CAS RN

69367-32-4
Record name 4'-Decyloxybiphenyl-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Decyloxybiphenyl-4-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 21.4 g (0.1 mol) of 4'-hydroxybiphenyl-4-carboxylic acid, 33.15 g (0.15 mol) of n-decyl bromide, 13.20 g (0.2 mol) of 85% potassium hydroxide, 1.05 g (7 mmol) of sodium iodide, 500 ml of ethanol and 100 ml of distilled water was heated under reflux at 100° C. for 12 hours. After 40 ml of 25% potassium hydroxide was added, the mixture was further heated under reflux for 2 hours. After allowing the reaction system to cool up to room temperature, the reaction mixture in cold water was acidified with 36% hydrochloric acid. The deposited product was separated by filtration and dissolved in acetone with heating, followed by filtration. The resulting filtrate was concentrated to obtain 1.97 g (6 mmol) of 4'-decyloxybiphenyl-4-carboxylic acid.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
33.15 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantities: compound 57 (17.00 g, 0.051 mol), concentrated sulphuric acid (40 ml), water (40 ml), glacial acetic acid (200 ml).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
E Öztürk, H Ocak, F Cakar, G Karanlık… - Journal of Molecular …, 2018 - Elsevier
… In this study, firstly we synthesized and characterized a new LC 4-Decyloxybiphenyl-4′-carboxylic acid (DBCA). The selectivity of the DBCA was investigated by using n-butyl acetate, …
Number of citations: 11 www.sciencedirect.com
R Bayón, S Coco, M Barcenilla, P Espinet… - Applied Sciences, 2016 - mdpi.com
… In this way, we present the preliminary results of preparation and characterization of 4′-decyloxybiphenyl-4-carboxylic acid. This compound fulfills quite well the requirements for being …
Number of citations: 13 www.mdpi.com
S Inui, T Suzuki, N Iimura, H Iwane… - Molecular Crystals and …, 1994 - Taylor & Francis
… A mixture of 4'-decyloxybiphenyl-4-carboxylic acid (0.40 g, 1.12 mmol), (R)-1(trifluoromethy1)heptyl (E)-4-hydroxycinnamate (0.25 g, 0.75 mrnol), 4-dimethylaminopyridine (0.07 g, 0.60 …
Number of citations: 8 www.tandfonline.com
SL Wu, RB Chen - Liquid crystals, 2004 - Taylor & Francis
… Synthesis of 4′-decyloxybiphenyl-4-carboxylic acid chloride A mixture of 4′-decyloxybiphenyl-4-carboxylic acid (5 mmol) and oxalyl chloride (12.6 mmol) in dry dichloromethane (15 …
Number of citations: 16 www.tandfonline.com
K Itoh, T Ishizuka, M Takeda, M Namekawa… - … Crystals and Liquid …, 1997 - Taylor & Francis
… To a mixture of whole product obtained above, 4'-decyloxybiphenyl-4-carboxylic acid chloride (0.33 g, 0.9 mmol) and toluene (5 mL) was added pyridine (0.5 mL) at 0 OC. After the …
Number of citations: 2 www.tandfonline.com
J Paczesny, M Wolska-Pietkiewicz… - … Applied Materials & …, 2016 - ACS Publications
… All the reagents were purchased from commercial vendors: pro-ligands (4-dodecyloxy benzoic acid (LC1-H), 4′-decyloxybiphenyl-4-carboxylic acid (LC2-H), n-dodecanoic acid (N1-H)…
Number of citations: 29 pubs.acs.org
S Nishiyama, T Koike, C Tanaka, J Kawabata… - …, 1996 - Taylor & Francis
… First step A mixture of 6.60 g (18.6 mmol) of 4-decyloxybiphenyl-4-carboxylic acid, 10 ml of 36 % hydrochloric acid and 350 ml of ethanol was refluxed in nitrogen atmosphere for 8 hours…
Number of citations: 1 www.tandfonline.com
EA Özerol, H Ocak - Materials Research Express, 2019 - iopscience.iop.org
We have been synthesized a chiral rod-like liquid crystal 4'-(S)-3, 7-Dimethyloctyloxy-4-biphenylcarboxylic acid (DMOBC) exhibiting enantiotropic chiral nematic (N*) as a high …
Number of citations: 2 iopscience.iop.org
D Ailincai, D Pamfil, L Marin - Journal of Molecular Liquids, 2018 - Elsevier
Polymer dispersed liquid crystal (PDLC) composites were prepared by the encapsulation of cholesteryl acetate (L-ChAc) in polyvinyl alcohol boric acid (PVAB) by microemulsion …
Number of citations: 41 www.sciencedirect.com
E Balkanli, F Cakar, H Ocak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
… Investigation of thermodynamic properties of 4-decyloxybiphenyl-4’carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite. Journal of Molecular …
Number of citations: 2 journals.tubitak.gov.tr

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